
4,4'-Oxydianiline
Overview
Description
4,4’-Oxydianiline is an organic compound with the chemical formula C₁₂H₁₂N₂O. It is an ether derivative of aniline and appears as a colorless crystalline solid. This compound is primarily used as a monomer and cross-linking agent for polymers, especially polyimides, which are known for their temperature-resistant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Oxydianiline can be synthesized through the reaction of 4-fluoronitrobenzene with 4-nitrophenol in dimethylacetamide and toluene at 165°C for 4 hours in the presence of potassium carbonate to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated using palladium on carbon in N,N-dimethylformamide at 65°C for 12 hours .
Industrial Production Methods: In industrial settings, 4,4’-Oxydianiline is produced by mixing nitrochlorobenzene and nitrophenolate salt under the presence of an organic acid-intercalated hydrotalcite catalyst to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated to produce 4,4’-Oxydianiline .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Oxydianiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups in its intermediates can be reduced to amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are typically used.
Substitution: Potassium carbonate and dimethylacetamide are common reagents.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Polymer Production
Polyimides and Related Resins
The primary application of 4,4'-Oxydianiline is in the synthesis of polyimide resins, which are known for their thermal stability and mechanical properties. These resins are utilized in:
- Wire Enamels : Used to insulate electrical wires.
- Coatings : Applied to various surfaces for protection against heat and chemicals.
- Adhesives : Employed in bonding materials that require high strength.
- Insulating Varnishes : Protects electrical components from environmental factors.
- Composite Materials : Used in aerospace applications for lightweight and durable structures.
Table 1 summarizes the key polymer products derived from ODA:
Polymer Type | Applications |
---|---|
Polyimides | Aerospace components, electronics |
Poly(amide)imides | Heat-resistant coatings, wire enamels |
Epoxy Resins | Adhesives, coatings |
Aromatic Polyether Imides | High-performance films and coatings |
Industrial Uses
Cross-Linking Agent
ODA acts as a cross-linking agent in the production of thermosetting plastics. This property enhances the durability and thermal resistance of materials used in various industrial applications.
- Flame-Retardant Fibers : ODA is used in producing fibers that resist combustion, making them suitable for protective clothing and other safety applications.
- Oil Sealants and Retainers : Utilized in automotive and machinery industries for sealing applications.
Research Applications
Recent studies have explored the potential of ODA in synthesizing new compounds with biological activity. For instance:
- Synthesis of Oxazepine Derivatives : Research indicates that compounds derived from ODA exhibit antibacterial properties, suggesting potential pharmaceutical applications .
Toxicological Studies
While ODA has numerous industrial benefits, it is crucial to consider its toxicological profile. Studies indicate that ODA can pose health risks, including carcinogenic effects. Table 2 provides an overview of toxicity findings:
Study Type | Findings |
---|---|
Chronic Toxicity | Observed effects on liver and reproductive organs |
Genetic Toxicology | Induced mutagenicity in several assays |
Case Study 1: Aerospace Applications
Aerospace manufacturers utilize polyimide films made with ODA due to their high thermal stability and low weight. These materials are critical for components exposed to extreme temperatures during flight.
Case Study 2: Electrical Insulation
In the electrical industry, wire enamels produced with ODA have been shown to maintain integrity under high temperatures, thus ensuring safety and reliability in electrical systems.
Mechanism of Action
Comparison with Similar Compounds
- 4,4’-Thiodianiline
- 4,4’-Methylenedianiline
- Dapsone
Comparison: 4,4’-Oxydianiline is unique due to its ether linkage, which imparts distinct chemical properties compared to its sulfur and methylene analogs. This ether linkage enhances its stability and makes it particularly suitable for high-temperature applications .
Biological Activity
4,4'-Oxydianiline (ODA), an aromatic diamine ether, is primarily recognized for its industrial applications, particularly in the synthesis of polyimides and other polymers. However, its biological activity, especially concerning carcinogenicity and potential health effects, has been a subject of extensive research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its carcinogenic properties, mechanisms of action, and relevant case studies.
This compound is a colorless crystalline compound at room temperature. It is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 200.24 g/mol
- Solubility : Soluble in acetone; insoluble in water and several organic solvents.
- Stability : Stable under normal conditions but combustible and hygroscopic.
Evidence from Animal Studies
Numerous studies have established that this compound is reasonably anticipated to be a human carcinogen. Research conducted on rodents has shown that dietary administration of ODA leads to:
- Increased incidence of benign and malignant liver tumors (hepatocellular adenoma and carcinoma).
- Elevated rates of thyroid gland tumors (follicular-cell adenoma or carcinoma) in both male and female rats.
- Development of benign Harderian gland tumors in mice .
Table 1 summarizes the findings from key studies on the carcinogenic effects of this compound:
Study Reference | Species | Route of Administration | Tumor Types Observed |
---|---|---|---|
IARC (1978) | Rats | Dietary | Liver tumors |
NCI (1980) | Mice | Dietary | Liver tumors |
IARC (1982) | Rats | Subcutaneous | Liver tumors |
Human Epidemiological Studies
Currently, there are no specific epidemiological studies directly linking human cancer cases to exposure to this compound. However, its classification as a potential carcinogen is largely based on animal data and structural similarities with other known carcinogens .
The carcinogenicity of this compound may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules. The primary mechanisms include:
- DNA Adduct Formation : ODA can undergo metabolic activation to form electrophilic species that bind covalently to DNA, leading to mutations.
- Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and tumor promotion.
Toxicological Studies
Research has indicated that this compound can cause mild irritation upon dermal exposure. In animal studies:
- Approximately 7.3% of dermally applied doses were absorbed, with about 3% excreted in urine within 24 hours.
- A significant retention rate (87% ) was observed at the site of application, suggesting potential systemic effects from continuous release into circulation .
Case Studies
Several case studies have explored the implications of exposure to this compound in occupational settings. For instance:
- Occupational Exposure Assessment : A National Occupational Hazard Survey estimated that around 45 workers were potentially exposed during the manufacture of ODA or its derivatives.
- Environmental Impact : Reports indicate that between 251 and 3,327 pounds of ODA have been released into the environment annually since 1988, primarily from industrial processes .
Q & A
Q. What are the standard synthetic methodologies for preparing aromatic polyamides using 4,4'-Oxydianiline?
Basic
The primary method involves polycondensation with aromatic dicarboxylic acids , where this compound acts as a diamine monomer. For example, oxidative polycondensation using NaOCl as an oxidizer can yield polyazophenols. Reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios) must be optimized to achieve high molecular weight polymers. Characterization via FTIR, NMR, and GPC is critical to confirm structural integrity and polymerization efficiency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic
this compound is classified as carcinogenic (1B), genotoxic (1B), and chronically toxic to aquatic environments (Chronic 1). Researchers must:
- Use PPE (gloves, respirators, and protective eyewear) to avoid skin contact and inhalation.
- Ensure proper ventilation and avoid exposure to heat/sparks due to its flammability (flash point: 219°C).
- Store in sealed containers away from oxidizers. Toxicity data (e.g., LD50: oral 380 mg/kg in rats) should guide emergency response plans .
Q. How do different aromatic dianhydrides influence the thermal and mechanical properties of this compound-based polyimides?
Advanced
The choice of dianhydride (e.g., ODPA, BPDA, BTDA) directly impacts polymer performance. For instance:
- ODPA/ODA polyimides exhibit enhanced tensile strength due to flexible ether linkages.
- BPDA/ODA systems show higher thermal stability (>500°C) but reduced mechanical flexibility.
Methodologically, thermal imidization protocols (e.g., stepwise heating to 300°C under nitrogen) and DMA/TGA analysis are used to correlate structure-property relationships .
Q. What computational approaches model the thermal imidization process of this compound-based polyimides?
Advanced
Molecular dynamics (MD) simulations track spatial proximity and reaction kinetics during imidization. For example, PMDA/ODA systems require simulating hydrogen bond dissociation between poly(amic acid) and solvents (e.g., NMP) prior to cyclization. Parameters like activation energy and transition states are validated against DSC and FTIR data .
Q. How should researchers resolve contradictions in toxicological data for this compound?
Advanced
Discrepancies in carcinogenicity studies (e.g., NCI bioassays vs. DuPont reports) necessitate:
- Long-term in vivo models : Rodent studies assessing thyroid-specific effects (e.g., goitrogenic activity) at varying doses.
- Dose-response analysis : Meta-analyses of historical data (e.g., LD50 ranges, chronic exposure thresholds) to establish NOAEL/LOAEL values .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Basic
- Structural confirmation : SMILES (Nc1ccc(Oc2ccc(N)cc2)cc1) and InChI identifiers ensure chemical accuracy.
- Purity assessment : HPLC, melting point analysis (188–192°C), and elemental analysis.
- Polymer characterization : XRD for crystallinity and SEM for morphology .
Q. How do solvent interactions affect the curing of this compound-derived poly(amic acid)?
Advanced
Solvents like NMP form hydrogen-bonded complexes with poly(amic acid), delaying imidization. DSC and TGA reveal two-stage curing: decomplexation (solvent evaporation) followed by cyclization. Optimizing solvent removal rates (e.g., vacuum drying) minimizes residual stress in films .
Q. What physicochemical properties of this compound are pivotal for polymer synthesis?
Basic
Key properties include:
- Molecular weight : 200.24 g/mol (C₁₂H₁₂N₂O).
- Thermal stability : Decomposition above 240°C.
- Solubility : Polar aprotic solvents (DMF, NMP) facilitate polymerization.
These parameters guide reaction design and processing conditions .
Q. How does this compound enhance CO₂ separation in polyimide membranes?
Advanced
In 6FDA-ODA polyimides, the ether linkage increases free volume, improving CO₂ permeability (~40 Barrer) and selectivity over CH₄ (>30). Experimental validation involves gas permeation tests at varying pressures, complemented by MD simulations of CO₂-induced plasticization .
Q. What methodologies assess the environmental impact of this compound?
Advanced
- Aquatic toxicity assays : Chronic exposure studies on Daphnia magna (EC50 < 1 mg/L).
- Degradation studies : Hydrolysis/photolysis rates under controlled pH/UV conditions.
- Regulatory compliance : Align with OECD guidelines and EPA standards for carcinogen classification .
Properties
IUPAC Name |
4-(4-aminophenoxy)aniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWEWZXPIGSM-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H12N2O | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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DSSTOX Substance ID |
DTXSID0021094 | |
Record name | 4,4'-Oxydianiline | |
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Molecular Weight |
200.24 g/mol | |
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Physical Description |
4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Record name | 4,4'-Diaminodiphenyl ether | |
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Boiling Point |
Sublimes (NTP, 1992), >300 °C | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Record name | BIS(4-AMINOPHENYL) ETHER | |
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Flash Point |
426 °F (NTP, 1992), 219 °C, 219 °C (closed cup) | |
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Record name | 4,4'-Diaminodiphenyl ether | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone | |
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Vapor Pressure |
10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg] | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Color/Form |
Colorless crystals | |
CAS No. |
101-80-4 | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Record name | 4,4′-Diaminodiphenyl ether | |
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Record name | Bis(4-aminophenyl) ether | |
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Record name | 4,4'-Oxydianiline | |
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Record name | Benzenamine, 4,4'-oxybis- | |
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Record name | DIAMINODIPHENYL ETHER | |
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Record name | BIS(4-AMINOPHENYL) ETHER | |
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Melting Point |
367 to 369 °F (NTP, 1992), 189 °C (decomposes | |
Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.